molecular formula C17H17NO4 B2748654 2-methoxy-6,11-dihydrodibenzo[b,e]oxepin-11-yl N-methylcarbamate CAS No. 866156-26-5

2-methoxy-6,11-dihydrodibenzo[b,e]oxepin-11-yl N-methylcarbamate

Cat. No.: B2748654
CAS No.: 866156-26-5
M. Wt: 299.326
InChI Key: CRAVEVSJUUZIIE-UHFFFAOYSA-N
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Description

(2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate is a chemical compound with a complex structure that includes a benzoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxepin ring system and the introduction of the methoxy and N-methylcarbamate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, (2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including surface modification and catalysis.

Mechanism of Action

The mechanism of action of (2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate include other benzoxepin derivatives and carbamate-containing molecules. These compounds share structural features and may exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets (2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate apart is its specific combination of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18-17(19)22-16-13-6-4-3-5-11(13)10-21-15-8-7-12(20-2)9-14(15)16/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAVEVSJUUZIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1C2=CC=CC=C2COC3=C1C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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